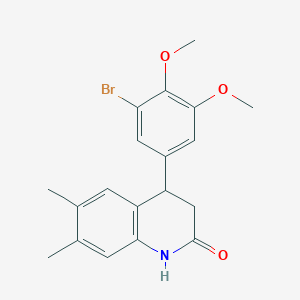![molecular formula C27H22N2O3S B11514056 1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11514056.png)
1-(1,3-benzothiazol-2-yl)-3-hydroxy-4-(phenylcarbonyl)-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a benzothiazole ring, a benzoyl group, and a pyrrol-2-one structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of Benzoyl Group: The benzoyl group is introduced through the reaction of the benzothiazole derivative with benzoyl chloride under basic conditions.
Formation of Pyrrol-2-One Structure: The final step involves the cyclization of the intermediate compounds to form the pyrrol-2-one structure, often using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products of these reactions include various substituted benzothiazole derivatives, ketones, and alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, the compound has shown promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways .
Medicine
In medicine, the compound is being explored for its potential as an anti-bacterial agent. Its ability to disrupt bacterial cell walls makes it a candidate for the development of new antibiotics .
Industry
Industrially, the compound is used in the development of new materials with unique properties, such as enhanced fluorescence and conductivity .
Mechanism of Action
The mechanism of action of 4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. In cancer cells, it inhibits the activity of enzymes involved in cell division, leading to cell death . In bacteria, it disrupts the synthesis of the cell wall, causing bacterial lysis .
Comparison with Similar Compounds
Similar Compounds
4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(METHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a methyl group instead of a propan-2-yl group.
4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(ETHYL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 4-BENZOYL-1-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H22N2O3S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4E)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22N2O3S/c1-16(2)17-12-14-18(15-13-17)23-22(24(30)19-8-4-3-5-9-19)25(31)26(32)29(23)27-28-20-10-6-7-11-21(20)33-27/h3-16,23,30H,1-2H3/b24-22+ |
InChI Key |
ZQYMGWAJGVKIRI-ZNTNEXAZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-heptyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate](/img/structure/B11513979.png)
![3-chloro-N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11513983.png)
![2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl propanoate](/img/structure/B11513988.png)
![3-(4-methoxyphenyl)-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11513998.png)

![N,N-dibenzyl-4-(methoxymethyl)-6-methyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11514014.png)
![3-(2-Hydroxy-3-methoxyphenyl)-5-(3-methylphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11514015.png)
![N-(2-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)acetamide](/img/structure/B11514016.png)
![4-({2-[(Phenylacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11514020.png)
![2-Chloro-9-methoxy-6H-dibenzo[c,E][1,2]thiazine 5,5-dioxide](/img/structure/B11514027.png)
![2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11514029.png)
![2-[1,3-Bis(4-methoxybenzyl)hexahydropyrimidin-2-yl]-4,6-dichlorophenol](/img/structure/B11514035.png)
![1-(Benzyloxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11514038.png)
![4-methoxy-3-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11514051.png)
